

potential carcinogenic effects of tribromoacetic acid

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Compound of Interest

Compound Name: Tribromoacetic acid

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An In-depth Technical Guide on the Potential Carcinogenic Effects of Tribromoacetic Acid

Executive Summary

Tribromoacetic acid (TBA), a disinfection byproduct found in drinking water, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). [1][2][3][4][5][6] This classification is not based on direct long-term cancer studies on TBA, but rather on two key factors: its metabolism and its mechanistic properties. [1][5] The body metabolizes TBA into dibromoacetic acid (DBA), a compound with sufficient evidence of carcinogenicity in animal studies. [1][7][8] Furthermore, mechanistic studies reveal that TBA exhibits carcinogenic characteristics, including genotoxicity and the induction of oxidative stress. [1][9][10][11] This guide provides a comprehensive technical overview of the available scientific evidence regarding the carcinogenic potential of TBA, detailing its mechanisms of action, summarizing quantitative toxicological data, and providing key experimental protocols for its assessment.

Carcinogenicity Classification

Tribromoacetic acid is listed in the 15th Report on Carcinogens by the National Toxicology Program as "reasonably anticipated to be a human carcinogen." [2][6] This conclusion is based on convincing relevant information that TBA acts through mechanisms likely to cause cancer in humans. [7] The primary evidence includes:

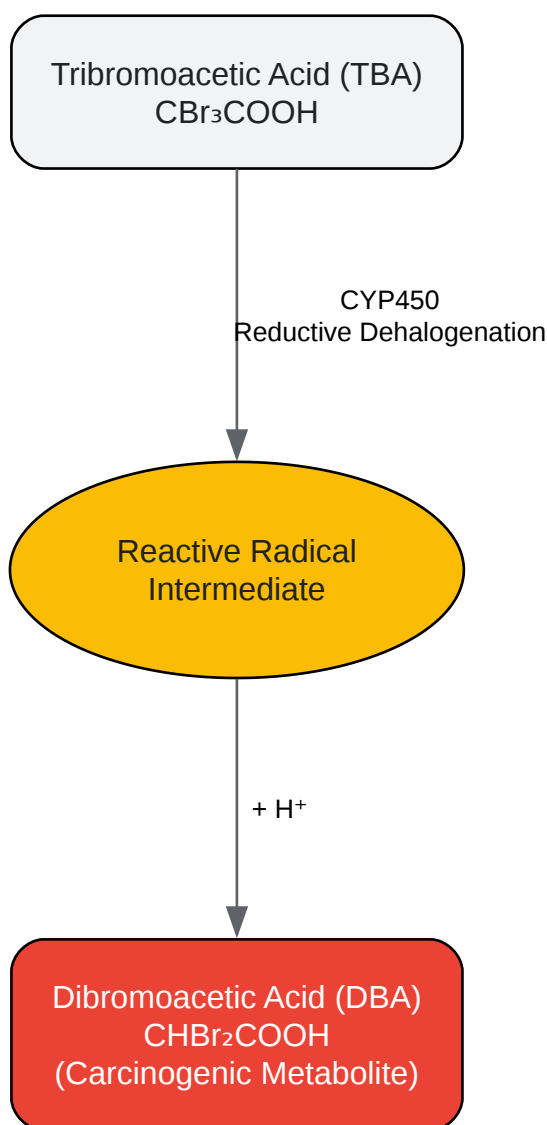
- **Metabolic Conversion:** In vivo and in vitro studies demonstrate that TBA is metabolized by cytochrome P450 enzymes to dibromoacetic acid (DBA).[\[1\]](#)[\[12\]](#)
- **Carcinogenicity of Metabolite:** DBA has sufficient evidence of carcinogenicity from studies in experimental animals, causing liver and lung tumors in mice and malignant mesothelioma in rats.[\[1\]](#)[\[5\]](#)[\[8\]](#)
- **Mechanistic Support:** TBA itself has been shown to cause mutations in bacteria and induce oxidative stress and DNA damage in cultured mammalian cells, which are known mechanisms of carcinogenesis.[\[1\]](#)[\[5\]](#)

Mechanisms of Carcinogenic Action

The carcinogenic potential of TBA is understood through several interconnected mechanisms, primarily involving its metabolic activation, genotoxic effects, induction of oxidative stress, and disruption of cellular signaling.

Metabolism of TBA to Dibromoacetic Acid (DBA)

The primary step in the bioactivation of TBA is its metabolism in the liver. Cytochrome P450 enzymes catalyze a reductive dehalogenation, removing a bromine atom to form the carcinogenic metabolite DBA.[\[1\]](#)[\[5\]](#) This process is significant as it also generates a highly reactive free radical, contributing to cellular damage.[\[1\]](#)[\[7\]](#)



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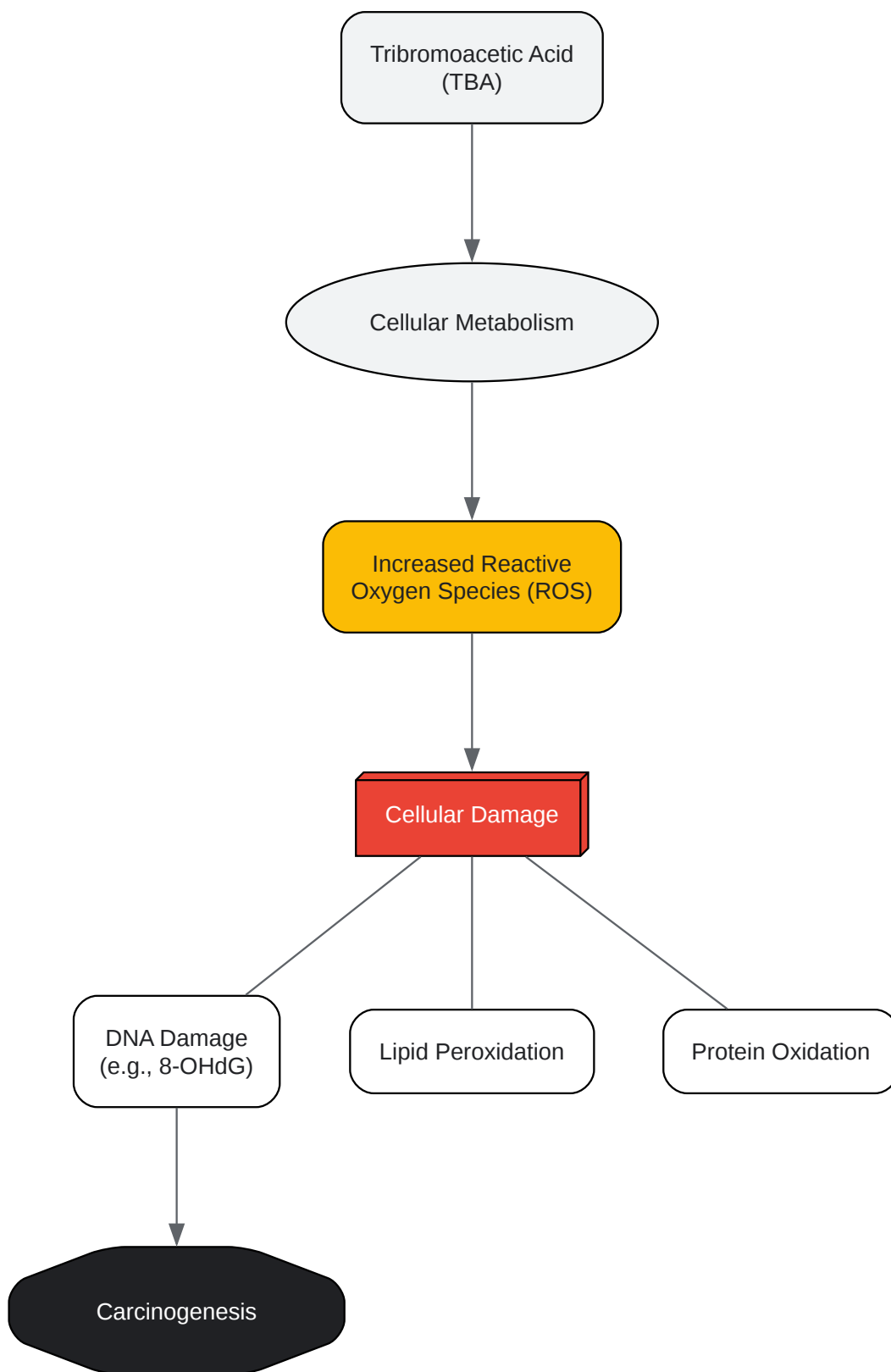
Caption: Metabolic conversion of TBA to its carcinogenic metabolite, DBA.

Genotoxicity and DNA Damage

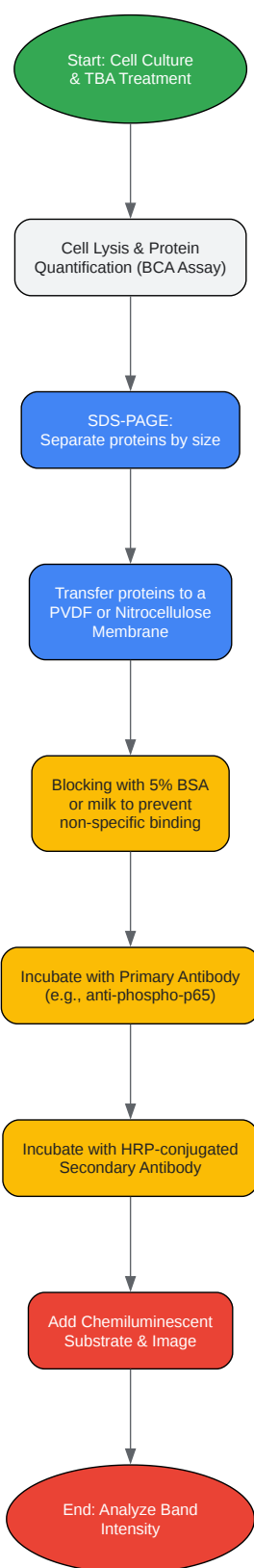
TBA has demonstrated genotoxic activity in various short-term assays. It induces primary DNA damage in *Escherichia coli* PQ37, as detected by the SOS chromotest.[9][11][13] Furthermore, it is mutagenic in the Ames fluctuation test using *Salmonella typhimurium* strain TA100.[9][11][13][14] This evidence suggests that TBA can directly damage DNA, a key initiating event in carcinogenesis. Mechanistic studies have shown that bromine-containing haloacetic acids, including TBA, are capable of causing DNA strand breaks.[1]

Oxidative Stress

A significant mechanism contributing to the toxicity of haloacetic acids is the induction of oxidative stress.^{[1][10]} Brominated analogues like TBA are particularly effective at inducing this state.^[10] Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. This leads to damage of cellular components, including DNA, proteins, and lipids, and can promote cancer development. Studies on the metabolite DBA confirm it induces oxidative stress by increasing levels of malondialdehyde (MDA) and ROS while depleting glutathione (GSH).^{[15][16]}







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References

- 1. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eight Substances Added to the 15th Report on Carcinogens - The ASCO Post [ascopost.com]
- 3. RoC Review of Haloacetic Acids Found as Water Disinfection By-products [ntp.niehs.nih.gov]
- 4. ewg.org [ewg.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Environmental Factor - January 2022: Eight substances added to 15th Report on Carcinogens [niehs.nih.gov]
- 7. Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tribromoacetic Acid | C2HBr3O2 | CID 6415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinetics of trihalogenated acetic acid metabolism and isoform specificity in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative genotoxicity of halogenated acetic acids found in drinking water. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Tribromoacetic acid (75-96-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 15. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The toxic influence of dibromoacetic acid on the hippocampus and pre-frontal cortex of rat: involvement of neuroinflammation response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
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